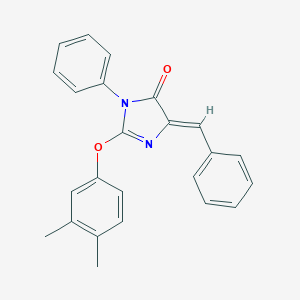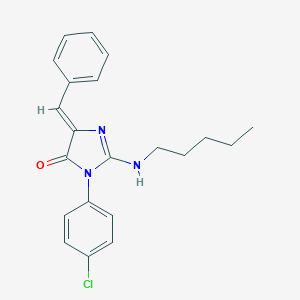![molecular formula C14H19BrO3 B296008 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde, also known as BHMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BHMB is a member of the aldehyde family and has a molecular formula of C13H19BrO3.
Mécanisme D'action
The mechanism of action of 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde is not well understood. However, studies have shown that 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can induce apoptosis, or programmed cell death, in cancer cells. 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has also been found to inhibit the growth of cancer cells by interfering with their cell cycle.
Biochemical and Physiological Effects:
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has been found to have biochemical and physiological effects on cancer cells. Studies have shown that 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can induce oxidative stress in cancer cells, leading to their death. 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has also been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous environments. 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde. One direction is to further investigate its potential as an anticancer agent. This could involve studying its mechanism of action in more detail and testing its effectiveness in animal models. Another direction is to explore its potential applications in material science. This could involve synthesizing new materials using 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde as a building block. Finally, there is potential for 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde to be used in the development of new drugs for other diseases beyond cancer.
Méthodes De Synthèse
The synthesis method of 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde involves a three-step process. The first step involves the reaction of 4-methoxybenzaldehyde with potassium carbonate in dimethylformamide (DMF) to form the corresponding carboxylic acid. The second step involves the reaction of the carboxylic acid with 6-bromohexanol in the presence of thionyl chloride to form the corresponding ester. The final step involves the reaction of the ester with sodium hydroxide in ethanol to form 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde.
Applications De Recherche Scientifique
3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has been found to have potential applications in various fields of scientific research. In the field of organic chemistry, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can be used as a starting material for the synthesis of other organic compounds. In the field of medicinal chemistry, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde has been studied for its potential as an anticancer agent. In the field of material science, 3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde can be used as a building block for the synthesis of new materials.
Propriétés
Formule moléculaire |
C14H19BrO3 |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
3-(6-bromohexoxy)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H19BrO3/c1-17-13-7-6-12(11-16)10-14(13)18-9-5-3-2-4-8-15/h6-7,10-11H,2-5,8-9H2,1H3 |
Clé InChI |
LEPAKDKRBICGQV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)OCCCCCCBr |
SMILES canonique |
COC1=C(C=C(C=C1)C=O)OCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





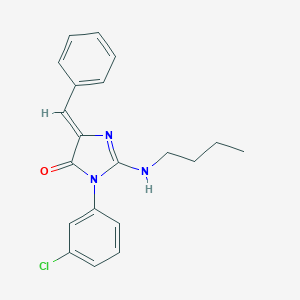
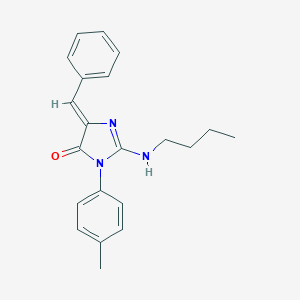


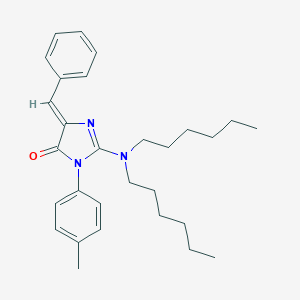

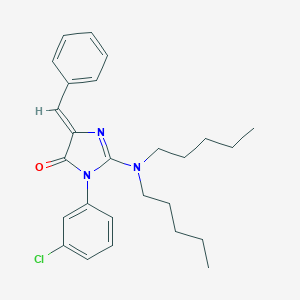


![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
